Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate is a structurally complex heterocyclic compound featuring a pyrimido[4,5-d]pyrimidine core with two fused pyrimidine rings. Key substituents include a 4-fluorophenyl group at position 2, methyl groups at positions 6 and 8, and a thioacetamido-linked ethyl benzoate moiety at position 4. Its structural complexity emphasizes the importance of fluorinated aromatic systems and sulfur-containing linkages in modulating physicochemical properties and target interactions.
Properties
CAS No. |
852170-50-4 |
|---|---|
Molecular Formula |
C25H22FN5O5S |
Molecular Weight |
523.54 |
IUPAC Name |
ethyl 4-[[2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C25H22FN5O5S/c1-4-36-24(34)15-7-11-17(12-8-15)27-18(32)13-37-22-19-21(30(2)25(35)31(3)23(19)33)28-20(29-22)14-5-9-16(26)10-6-14/h5-12H,4,13H2,1-3H3,(H,27,32) |
InChI Key |
IEEJIODPDPVTFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C25H22FN5O5S |
| Molecular Weight | 523.5 g/mol |
| IUPAC Name | Ethyl 4-[[2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate |
| CAS Number | 921066-61-7 |
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrimidine Ring : Condensation of 4-fluorobenzoyl chloride with ethyl acetoacetate.
- Cyclization : Reaction with urea to form the pyrimidine structure.
- Thioether Formation : Reaction with thioacetic acid to introduce the thio group.
- Esterification : Final esterification with ethanol under acidic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : this compound has been shown to inhibit certain kinases involved in cancer cell proliferation. The binding to the active sites of these enzymes blocks substrate access and halts cellular signaling pathways that promote tumor growth .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties : The compound has shown potential as an antibacterial agent against several strains of bacteria due to its ability to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Effects : It has been reported to reduce inflammation markers in vitro and in vivo models by modulating cytokine production and inhibiting inflammatory mediators .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : In a study examining its effects on breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 48 hours of exposure.
- Antibacterial Activity Assessment : Another study evaluated its antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics used in clinical settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights structurally related compounds from the patent literature, enabling a comparative analysis of key features:
Structural Features
- Fluorination Patterns : The target compound’s single 4-fluorophenyl group contrasts with the 2,3-difluorophenyl and trifluoromethyl substituents in patent compounds, which enhance lipophilicity and metabolic stability .
- Core Heterocycles : The pyrimido[4,5-d]pyrimidine core of the target differs from the diazaspiro rings in patent compounds, which may influence conformational flexibility and binding kinetics .
Physicochemical Properties
| Property | Target Compound (Calculated) | Patent Compound (Ref. 107 ) |
|---|---|---|
| Molecular Weight (g/mol) | ~550 (estimated) | 749 |
| LCMS [M+H]+ | N/A | 749 |
| HPLC Retention Time (min) | N/A | 1.58 |
- The patent compound’s higher molecular weight and trifluoromethyl groups correlate with increased hydrophobicity, evidenced by its HPLC retention time (1.58 min under C18 conditions) . The target compound’s ester group may improve solubility compared to carboxamides.
Critical Analysis of Divergences
- Spiro vs. Fused Rings : The diazaspiro systems in patent compounds confer rigidity, whereas the fused pyrimido-pyrimidine core in the target compound may allow planar binding interactions.
- Thioether vs. Carboxamide : The thioacetamido group in the target compound could reduce metabolic oxidation compared to carboxamides, enhancing stability .
Q & A
Q. What are the established synthetic routes for this compound?
Synthesis involves multi-step reactions, often starting with fluorophenyl precursors. Key steps include:
- Fluorinated core formation : Metal-free conditions using β-CF3 aryl ketones enable efficient pyrimidine ring construction under mild temperatures (60–80°C) with yields >80% .
- Thioacetamido coupling : Condensation of thioacetamido benzoate derivatives with pyrimido[4,5-d]pyrimidinones via HATU/EDCI-mediated amide bond formation in DMF, achieving 70–85% yields .
- Final functionalization : Pd/C-catalyzed hydrogenation or nucleophilic substitution to introduce methyl/fluorophenyl groups .
Q. How is the molecular structure validated in research?
Characterization employs:
- NMR spectroscopy : 1H/13C NMR confirms backbone connectivity; 19F NMR verifies fluorophenyl integration (δ -110 to -115 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ m/z calculated 567.18, observed 567.17) .
- X-ray crystallography : Analogous structures show planar pyrimido[4,5-d]pyrimidine cores with dihedral angles <5° between substituents .
Q. What solvent systems are optimal for handling this compound?
- Reactions : Polar aprotic solvents (DMF, DMSO) enhance solubility of pyrimido-pyrimidinone intermediates .
- Storage : -20°C under N2/Ar to prevent thioether oxidation; desiccants (e.g., molecular sieves) mitigate hydrolysis .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
- Catalyst optimization : HATU outperforms EDCI, improving yields by 20–30% in DMF at 25°C .
- Microwave-assisted synthesis : Reduces reaction time to 30 minutes (vs. 12–24 hours conventional) with 85% yield .
- Stoichiometric adjustments : A 1.2:1 molar ratio (pyrimidinone:thioacetamido) minimizes side-product formation .
Q. How to resolve contradictory bioactivity data (e.g., IC50 variations)?
- Assay standardization : Use fixed ATP concentrations (e.g., 10 μM) in kinase assays to reduce variability .
- Orthogonal validation : Surface plasmon resonance (SPR) measures binding affinity (KD); isothermal titration calorimetry (ITC) confirms enthalpy-driven interactions .
- Cell line controls : Compare activity in isogenic pairs (e.g., wild-type vs. kinase-deficient) to isolate target effects .
Q. What computational methods predict binding modes with kinase targets?
- Molecular docking : Aligns the compound into ATP-binding pockets of EGFR (PDB: 1M17) with Glide scores <-8.0 kcal/mol .
- MD simulations : >100 ns trajectories assess binding stability; RMSD <2 Å indicates robust interactions .
- QM/MM calculations : Reveal charge transfer between the fluorophenyl group and Lys721 in VEGFR2, explaining selectivity .
Q. How does the 4-fluorophenyl group influence electronic reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
